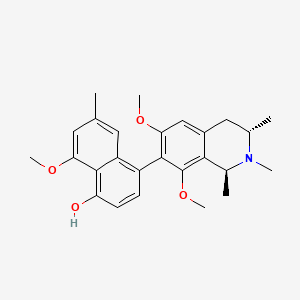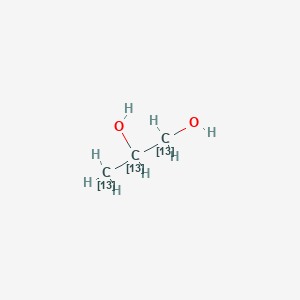
hAChE-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hAChE-IN-5 is a dual inhibitor of human acetylcholinesterase and human butyrylcholinesterase, exhibiting inhibitory potency with IC50 values of 0.17 μM for both enzymes . Additionally, it demonstrates potent glycogen synthase kinase 3 beta inhibition with an IC50 of 0.21 μM . This compound is also known for its ability to inhibit tau protein and amyloid-beta peptide self-aggregation, making it a promising candidate for the development of multitargeted anti-Alzheimer’s agents .
Preparation Methods
The synthetic routes and reaction conditions for hAChE-IN-5 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving bromination and subsequent functional group modifications .
Chemical Reactions Analysis
hAChE-IN-5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
hAChE-IN-5 has several scientific research applications, including:
Chemistry: Used as a tool compound to study enzyme inhibition and protein aggregation.
Biology: Investigated for its effects on tau protein and amyloid-beta peptide aggregation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting neurodegenerative diseases.
Mechanism of Action
hAChE-IN-5 exerts its effects by inhibiting human acetylcholinesterase and human butyrylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition results in enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where cholinergic deficits are observed . Additionally, the compound inhibits glycogen synthase kinase 3 beta, tau protein aggregation, and amyloid-beta peptide self-aggregation, further contributing to its neuroprotective effects .
Comparison with Similar Compounds
hAChE-IN-5 is unique due to its dual inhibitory action on both human acetylcholinesterase and human butyrylcholinesterase, as well as its ability to inhibit glycogen synthase kinase 3 beta . Similar compounds include:
Donepezil: A selective acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: An inhibitor of both acetylcholinesterase and butyrylcholinesterase, used for Alzheimer’s and Parkinson’s disease.
Galantamine: A reversible competitive inhibitor of acetylcholinesterase, also used for Alzheimer’s disease.
This compound stands out due to its multitargeted approach, making it a promising candidate for further research and development in the field of neurodegenerative diseases .
Properties
Molecular Formula |
C18H12Br2N4 |
|---|---|
Molecular Weight |
444.1 g/mol |
IUPAC Name |
4,6-bis(4-bromophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C18H12Br2N4/c19-12-5-1-10(2-6-12)14-9-15(11-3-7-13(20)8-4-11)22-18-16(14)17(21)23-24-18/h1-9H,(H3,21,22,23,24) |
InChI Key |
APPRVPLQWUIXSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC3=NNC(=C23)N)C4=CC=C(C=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12373945.png)











![(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B12374005.png)
